Dideméthylcitalopram

Vue d'ensemble

Description

Didemethylcitalopram is a selective serotonin reuptake inhibitor (SSRI) that is used as an antidepressant. It is a derivative of citalopram, which is a widely used antidepressant drug. Didemethylcitalopram is synthesized using a modified version of the synthesis method used for citalopram.

Applications De Recherche Scientifique

Traitement de la dépression majeure et des troubles anxieux

Le Dideméthylcitalopram, en tant que métabolite du citalopram, peut avoir des implications dans le traitement de la dépression majeure et des troubles anxieux {svg_1}. Le citalopram est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) et il a été démontré qu'il possédait des propriétés statistiquement supérieures et cliniquement pertinentes par rapport aux autres ISRS {svg_2}. Il est généralement mieux toléré, son délai d'action est relativement rapide et son utilisation peut présenter des avantages en termes de rentabilité et d'efficacité coût {svg_3}.

Recherche en pharmacocinétique

Le this compound peut être utilisé dans la recherche en pharmacocinétique {svg_4}. Une méthode d'analyse des énantiomères du citalopram et du didemethylcitalopram dans le plasma humain et de rat a été développée et appliquée à l'étude de la pharmacocinétique {svg_5}. Ce type de recherche peut aider à comprendre comment le corps absorbe, distribue, métabolise et excrète le médicament {svg_6}.

Recherche en neurothérapeutique

Le this compound, étant apparenté au citalopram, pourrait être utilisé dans la recherche en neurothérapeutique {svg_7}. Le citalopram a été utilisé dans le traitement de la dépression majeure et de divers troubles anxieux, qui sont des affections liées au fonctionnement du système nerveux {svg_8}.

Études d'interaction médicamenteuse

Le this compound pourrait être utilisé dans des études portant sur les interactions médicamenteuses {svg_9}. Le citalopram possède plusieurs voies métaboliques de dégradation, et les interactions cliniquement pertinentes du citalopram avec d'autres médicaments sont minimes {svg_10}. L'étude du didemethylcitalopram pourrait fournir des informations sur ces interactions.

Mécanisme D'action

Target of Action

Didemethylcitalopram, an active metabolite of the antidepressant drug citalopram , primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Didemethylcitalopram functions as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the amount of serotonin in the synaptic cleft, enhancing serotonergic transmission in the central nervous system .

Biochemical Pathways

Didemethylcitalopram participates in several enzymatic reactions within humans . It can be converted into citalopram aldehyde through the action of the enzymes amine oxidase [flavin-containing] a and amine oxidase [flavin-containing] b . This process is part of the larger biochemical pathway involving the metabolism of citalopram and its metabolites.

Pharmacokinetics

The pharmacokinetics of didemethylcitalopram are closely related to those of its parent compound, citalopram. Citalopram is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram, by CYP2C19 and CYP3A4 . The clearance of the R-enantiomer is slower than the clearance of the S-enantiomer . The metabolic clearance of citalopram was found to be 8.6 (R-citalopram) and 14 L/h (S-citalopram), and the clearance of desmethylcitalopram was 23.8 (R-Dcit) and 38.5 L/h (S-Dcit) .

Result of Action

The inhibition of serotonin reuptake by didemethylcitalopram leads to an increase in serotonin concentrations in the synaptic cleft . This increase enhances serotonergic transmission, which can alleviate symptoms of depression and anxiety . It’s important to note that didemethylcitalopram is responsible for some of the therapeutic benefits of its parent drugs, citalopram and escitalopram .

Action Environment

The action of didemethylcitalopram can be influenced by various environmental factors. For instance, the metabolic clearance of citalopram and its metabolites can be affected by the patient’s age, body weight, and CYP2C19 genotype . Furthermore, the efficacy and stability of didemethylcitalopram may be influenced by factors such as the patient’s overall health status, co-administration with other medications, and individual genetic variations in drug metabolism enzymes.

Safety and Hazards

Antidepressants like citalopram, from which didemethylcitalopram is derived, have been associated with an increased risk of suicidal thinking and behavior (suicidality) compared with placebo in short-term studies in children, adolescents, and young adults with major depressive disorder and other psychiatric disorders . Anyone considering the use of citalopram or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need .

Orientations Futures

While the future directions specifically for Didemethylcitalopram are not mentioned in the search results, there is a general need for more effective treatments for mental illnesses including depression . The field of drug delivery in mental health, including the delivery of drugs like Didemethylcitalopram, has tremendous potential for growth in terms of both economic and patient impact .

Analyse Biochimique

Biochemical Properties

Didemethylcitalopram plays a significant role in biochemical reactions as a selective serotonin reuptake inhibitor. It interacts with the serotonin transporter (SLC6A4), inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing serotonin levels in the brain . This interaction is crucial for its antidepressant effects. Additionally, didemethylcitalopram is involved in enzymatic reactions mediated by cytochrome P450 2D6 .

Cellular Effects

Didemethylcitalopram influences various cellular processes, particularly in neurons. It enhances serotonin signaling by preventing its reuptake, which can affect cell signaling pathways, gene expression, and cellular metabolism . This compound can modulate the activity of serotonin receptors, leading to changes in neuronal excitability and neurotransmitter release.

Molecular Mechanism

At the molecular level, didemethylcitalopram binds to the serotonin transporter, inhibiting its function. This inhibition prevents the reuptake of serotonin into presynaptic neurons, leading to increased serotonin levels in the synaptic cleft . The compound’s binding interactions with the transporter are critical for its antidepressant effects. Additionally, didemethylcitalopram may influence gene expression related to serotonin signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of didemethylcitalopram can change over time. The compound is relatively stable, with a long elimination half-life of approximately 100 hours . Over extended periods, didemethylcitalopram can maintain its inhibitory effects on serotonin reuptake, leading to sustained increases in serotonin levels. Long-term exposure may also result in adaptive changes in serotonin receptor sensitivity and expression .

Dosage Effects in Animal Models

In animal models, the effects of didemethylcitalopram vary with dosage. At therapeutic doses, it effectively inhibits serotonin reuptake and produces antidepressant effects . At higher doses, it may cause adverse effects such as serotonin syndrome, characterized by excessive serotonin activity . Threshold effects and toxicity levels need to be carefully monitored in preclinical studies.

Metabolic Pathways

Didemethylcitalopram is involved in the citalopram metabolism pathway. It is biosynthesized from N-desmethylcitalopram through the action of cytochrome P450 2D6 . This metabolic pathway is crucial for the formation and clearance of didemethylcitalopram in the body. The compound’s involvement in this pathway can affect metabolic flux and metabolite levels .

Transport and Distribution

Didemethylcitalopram is transported and distributed within cells and tissues primarily through passive diffusion. It is highly lipophilic, allowing it to cross cell membranes easily . In humans, unchanged didemethylcitalopram is the predominant compound in plasma, indicating its significant presence in the bloodstream .

Subcellular Localization

The subcellular localization of didemethylcitalopram is primarily within the cytoplasm and synaptic clefts of neurons. Its activity is closely associated with the serotonin transporter located on the presynaptic membrane . The compound’s localization is essential for its function as an SSRI, as it needs to be in proximity to the transporter to exert its effects .

Propriétés

IUPAC Name |

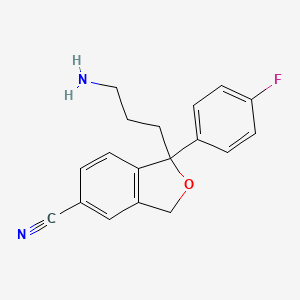

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUKMUWCRLRPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978083 | |

| Record name | Didesmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62498-69-5 | |

| Record name | Didesmethylcitalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didesmethylcitalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didesmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDESMETHYLCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9YVI4ZEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1207825.png)

![2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1207826.png)